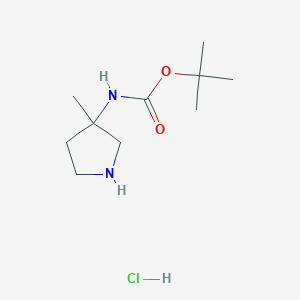![molecular formula C15H27NO6 B2766890 (4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 2567489-05-6](/img/structure/B2766890.png)
(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Biosynthesis Precursors and Isotopomers
Preparation of Isotopomers for Biological Studies : One relevant area of research involves the preparation of isotopomers of biologically significant compounds. For example, studies on 5-Amino-4-oxopentanoic acid (a precursor in the biosynthesis of biologically active porphyrins) describe a synthetic scheme for preparing any isotopomer of this compound with high isotopic enrichment. This process is crucial for research into photosynthesis, oxygen transport, and electron transport systems (Shrestha‐Dawadi & Lugtenburg, 2003).
Organic Synthesis and Analytical Chemistry
Mechanism-Based Inactivators for Enzymes : Research on enzyme inactivators includes the design of specific compounds to understand enzyme mechanisms or to develop therapeutic agents. For instance, studies on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for zinc protease provide insights into enzyme functionality and potential pharmaceutical applications (Mobashery et al., 1990).
Hemoglobin Oxygen Affinity Modulation
Allosteric Modifiers of Hemoglobin : Research into hemoglobin oxygen affinity modulation has led to the synthesis and testing of compounds that can decrease the oxygen affinity of human hemoglobin. This line of investigation is significant for potential clinical or biological applications that benefit from modulating oxygen supply, such as in the case of ischemia or stroke (Randad et al., 1991).
Chemical Synthesis Techniques
Synthetic Routes for Biochemically Relevant Compounds : The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid demonstrates advanced techniques in organic synthesis that are applicable to the preparation of biochemically relevant compounds. Such methodologies enable the production of specific amino acids for research and development purposes (Yuan, 2006).
Complexation and Coordination Chemistry
Host-Guest Complexation Studies : The investigation of complexation between various aromatic carboxylic acids and their conjugate bases by β-cyclodextrins provides valuable insights into host-guest chemistry. These studies are essential for understanding the subtleties of molecular recognition and the design of novel molecular assemblies (Kean et al., 1999).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Future Directions
This involves understanding the current state of research on the compound and identifying potential areas for future research.
I hope this general guide is helpful to you. If you have a specific compound or a class of compounds you are interested in, feel free to ask! I’m here to help.
properties
IUPAC Name |
(4R)-4-methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-13(2,3)21-11(19)15(7,9-8-10(17)18)16-12(20)22-14(4,5)6/h8-9H2,1-7H3,(H,16,20)(H,17,18)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGSVCOTBMWGR-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCC(=O)O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
CAS RN |
2567489-05-6 | |
| Record name | (4R)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)

![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)


![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)



![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766828.png)

